REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.[C:8](B(O)O)([CH3:10])=[CH2:9].COCCOC.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCO>[Br:7][C:5]1[N:6]=[C:2]([C:8]([CH3:10])=[CH2:9])[S:3][CH:4]=1 |f:3.4.5,^1:29,31,50,69|
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Name
|
|
Quantity
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100 mg
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Type
|
reactant
|
Smiles
|
BrC=1SC=C(N1)Br
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Name
|
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
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C(=C)(C)B(O)O
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Name
|
|
Quantity
|
1.625 mL
|
Type
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reactant
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
24 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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563 μL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a tube were placed
|
Type
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CUSTOM
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Details
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The mixture was degassed with N2
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Type
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CUSTOM
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Details
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the mixture was degassed again with N2
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Type
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CUSTOM
|
Details
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The tube was sealed
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Type
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TEMPERATURE
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Details
|
The reaction was then cooled to room temperature
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Type
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ADDITION
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Details
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diluted with EtOAc (50 mL)
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Type
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WASH
|
Details
|
washed with water and brine (15 mL each)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel (0 to 15% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(SC1)C(=C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |